![molecular formula C41H78ClNO3 B14600831 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride CAS No. 60273-45-2](/img/structure/B14600831.png)
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride is a chemical compound with the CAS number 60273-45-2 . It is a derivative of ethanol and is characterized by the presence of a dihexadecoxyphenyl group attached to the ethanol backbone. This compound is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride typically involves the reaction of 3,4-dihexadecoxybenzyl chloride with ethanolamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学研究应用
2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions between different biomolecules.
作用机制
The mechanism of action of 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride include:
- 2-(Methylamino)ethanol
- N-Methylethanolamine
- 2-(Dimethylamino)ethanol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dihexadecoxyphenyl group. This unique structural feature imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
属性
CAS 编号 |
60273-45-2 |
|---|---|
分子式 |
C41H78ClNO3 |
分子量 |
668.5 g/mol |
IUPAC 名称 |
2-[(3,4-dihexadecoxyphenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C41H77NO3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-44-40-32-31-39(38-42-33-34-43)37-41(40)45-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,37,42-43H,3-30,33-36,38H2,1-2H3;1H |
InChI 键 |
PATPXBGLEHPJEV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)CNCCO)OCCCCCCCCCCCCCCCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


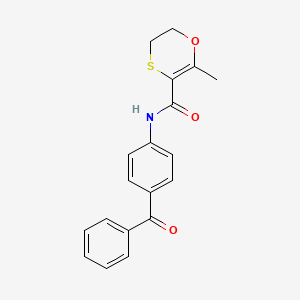
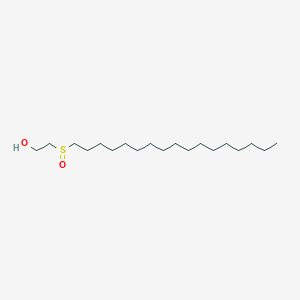

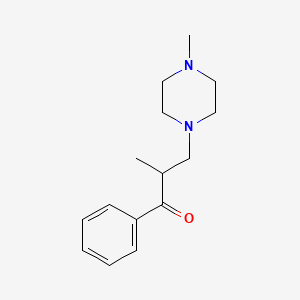

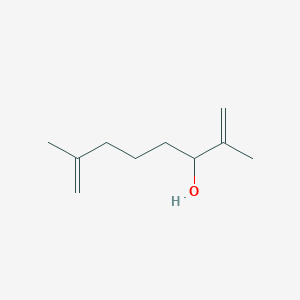

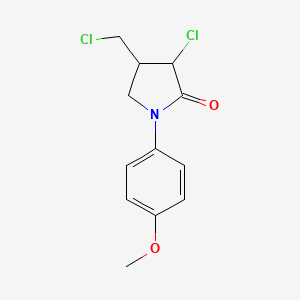
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)

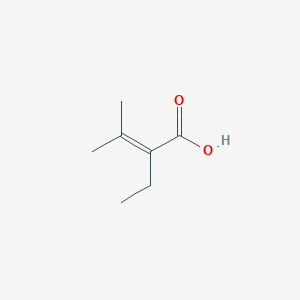

![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

